Lipophilicity and Hydrogen-Bonding Divergence Versus 4-(Pyridin-2-yl)butan-1-ol
4-Pyrazin-2-YL-butan-1-OL exhibits a computed XLogP3 of 0.2, substantially lower than the predicted XLogP3 of ~1.0 for its direct pyridine analog 4-(pyridin-2-yl)butan-1-ol [1]. This ~0.8 log-unit decrease reflects the additional sp²-hybridized nitrogen in the pyrazine ring, which also increases hydrogen-bond acceptor count from 2 to 3 and topological polar surface area from 33 to 46 Ų . The lower lipophilicity and higher polarity translate to improved aqueous solubility and reduced non-specific protein binding in biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) and H-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 0.2; HBA = 3; TPSA = 46 Ų; HBD = 1 |
| Comparator Or Baseline | 4-(Pyridin-2-yl)butan-1-ol: XLogP3 ≈ 1.0 (estimated from pyridine analog); HBA = 2; TPSA = 33 Ų; HBD = 1 |
| Quantified Difference | Δ XLogP3 ≈ -0.8 log units; Δ HBA = +1; Δ TPSA = +13 Ų |
| Conditions | Computed physicochemical properties via PubChem (XLogP3 3.0 algorithm) and Cactvs 3.4.6.11 |
Why This Matters
A 0.8 log-unit reduction in lipophilicity can significantly reduce phospholipidosis risk and improve solubility-limited absorption, making the pyrazine analog a preferred choice for fragment-based screening libraries requiring balanced polarity.
- [1] PubChem. XLogP3 computed values: CID 53408026 (4-Pyrazin-2-YL-butan-1-OL) = 0.2; CID 14225528 (4-(pyridin-2-yl)butan-1-ol) ≈ 1.0 (predicted). National Center for Biotechnology Information. View Source
